5-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole

Lipophilicity LogP Drug-likeness

The compound 5-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole, with the molecular formula C9H10BrN5O3 and a molecular weight of 316.11 g/mol, is a heterocyclic building block classified under pyrazole-linked 1,2,4-oxadiazoles. It features a 4-bromo-3-nitro-1H-pyrazole moiety connected via a methylene bridge to a 3-isopropyl-1,2,4-oxadiazole ring.

Molecular Formula C9H10BrN5O3
Molecular Weight 316.11 g/mol
Cat. No. B14902119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole
Molecular FormulaC9H10BrN5O3
Molecular Weight316.11 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)CN2C=C(C(=N2)[N+](=O)[O-])Br
InChIInChI=1S/C9H10BrN5O3/c1-5(2)8-11-7(18-13-8)4-14-3-6(10)9(12-14)15(16)17/h3,5H,4H2,1-2H3
InChIKeyWOGWUQAYNDBWFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole (CAS 1252469-94-5) for Research Use


The compound 5-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole, with the molecular formula C9H10BrN5O3 and a molecular weight of 316.11 g/mol, is a heterocyclic building block classified under pyrazole-linked 1,2,4-oxadiazoles . It features a 4-bromo-3-nitro-1H-pyrazole moiety connected via a methylene bridge to a 3-isopropyl-1,2,4-oxadiazole ring. This specific substitution pattern is cataloged by chemical suppliers for research and development purposes . Its core structure places it within a class known for diverse pharmacological activities, including antimicrobial and anti-inflammatory properties, as well as applications in energetic materials [1].

Selection Risk: Why Analogs of 5-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole Are Not Interchangeable


In the absence of direct comparative data, the case against generic substitution is based on well-established structure-activity relationship (SAR) principles within the pyrazole-oxadiazole class. Regioisomerism and subtle changes in substituents have been shown to drastically impact physicochemical properties and biological outcomes. For instance, in related 3,5-di(nitropyrazolyl)-1,2,4-oxadiazoles, regiochemical modulation was shown to directly influence density, thermal stability, and energetic performance [1]. Furthermore, the replacement of a pyrazole core with a 1,2,4-oxadiazole ring in COMT inhibitors resulted in a longer duration of inhibition, highlighting that the specific heterocyclic arrangement, not just the functional groups, is critical for performance [2]. The unique combination of a bromo (cross-coupling handle), nitro (electron-withdrawing/reducible group), and isopropyl (steric/lipophilic modulation) groups on this specific scaffold means that isobutyl, methyl, or furanyl analogs cannot be assumed to exhibit identical reactivity, stability, or biological efficacy without empirical validation.

Quantitative Differentiation Evidence for 5-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole


Physicochemical Differentiation: Predicted Lipophilicity (LogP) vs. Isobutyl Analog

No experimental logP value is available for the target compound. However, in silico predictions allow a class-level comparison. The closely related 3-isobutyl analog (5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-3-isobutyl-1,2,4-oxadiazole) has a predicted ACD/LogP of 2.09 . The target compound's 3-isopropyl substituent is expected to be slightly less lipophilic than the 3-isobutyl group, potentially offering subtly different solubility and membrane permeability profiles relevant in medicinal chemistry.

Lipophilicity LogP Drug-likeness ADME

Steric Bulk Differentiation: Isopropyl vs. Methyl at the Oxadiazole 3-Position

A direct structural comparison can be made with the 3-methyl analog, 5-((4-bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3-methyl-1,2,4-oxadiazole (CAS 1241227-58-6), which is commercially available . The isopropyl group on the target compound introduces greater steric bulk and branching at the oxadiazole 3-position compared to the unsubstituted methyl group. While direct biological or reactivity data are missing, the principle of steric modulation is a foundational element in SAR studies, where the incremental change from methyl to isopropyl can alter binding affinity, metabolic stability, and off-target effects.

Steric effects Structure-activity relationship Reactivity

Regioisomeric Energetic Properties: Class-Level Stability and Sensitivity Inference

A study on regioisomeric 3,5-di(nitropyrazolyl)-1,2,4-oxadiazoles demonstrated that the arrangement of nitro groups and the oxadiazole core significantly impacts key energetic properties. The study reported that regioisomers exhibited different densities (1.70–1.85 g/cm³), decomposition temperatures (varying by over 50°C), and impact sensitivities (ranging from 7 to >40 J) [1]. While the target compound is not an isomer in this study, it contains the same critical functional groups (nitropyrazole, 1,2,4-oxadiazole). This class-level evidence strongly implies that the precise substitution pattern of the target compound, including the bromo group, will dictate its unique thermal behavior, stability, and safety profile compared to any other analog.

Energetic materials Thermal stability Sensitivity Density

High-Value Research Applications for 5-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3-isopropyl-1,2,4-oxadiazole


Scaffold for Diversity-Oriented Synthesis via Sequential Functionalization

This compound serves as a versatile scaffold for diversity-oriented synthesis. The 4-bromo substituent on the pyrazole ring is an established handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine diversity. Orthogonally, the 3-nitro group can be selectively reduced to a primary amine, enabling amide bond formation or further heterocycle synthesis . This dual orthogonal reactivity, combined with the sterically differentiated isopropyl group on the oxadiazole, allows for the rapid generation of structurally diverse compound libraries.

Key Intermediate in Structure-Activity Relationship (SAR) Exploration

Based on the structural comparisons with methyl and isobutyl analogs , this specific compound is the logical choice for an SAR campaign aiming to probe the effect of steric bulk at the oxadiazole 3-position. Researchers focused on a pyrazole-oxadiazole lead series can use this intermediate to systematically assess how increasing steric demand from methyl to isopropyl impacts target binding, PK properties, or selectivity, without altering the pyrazole ring's substitution pattern.

Building Block for Novel Energetic Material Synthesis

Given that regioisomerism in nitropyrazole-oxadiazole systems critically governs density, thermal stability, and sensitivity , this compound is a logical precursor for synthesizing novel asymmetric energetic materials. The bromo group allows for late-stage functionalization to tune performance, while the isopropyl group can be used to modify oxygen balance and crystal packing, a strategy distinct from symmetric analogs.

Precursor for Bioisostere-Containing Kinase or GPCR Probe Synthesis

The 1,2,4-oxadiazole ring is a known bioisostere of amides and esters, often employed to improve metabolic stability and membrane permeability . This specific building block is a direct precursor for generating probe molecules in kinase or GPCR programs where the amide bond in a known ligand is targeted for replacement with the 1,2,4-oxadiazole core. The isopropyl group mimics valine-like side chains, making it relevant for targets with a hydrophobic pocket that recognizes branched alkyl groups.

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